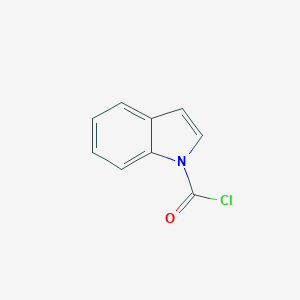
1H-Indole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carbonyl chloride is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
1H-Indole-1-carbonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in several chemical reactions, making it a versatile building block for drug development. Notably, derivatives of this compound have been investigated for their biological activities, including:
- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial properties. For example, studies have shown that this compound can inhibit the growth of various bacterial strains, as demonstrated by minimum inhibitory concentration (MIC) values reported in the following table:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.019 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results highlight its potential as an antibacterial and antifungal agent, particularly against Gram-positive bacteria and certain fungi.
- Anticancer Activity : The compound has also been studied for its anticancer properties. Derivatives synthesized from this compound have shown significant cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (breast cancer) | 10 |
| Derivative B | HeLa (cervical cancer) | 15 |
These findings suggest that modifications to the indole structure can enhance anticancer activity, making it a valuable scaffold for drug development .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The carbonyl chloride group can react with nucleophiles in biological molecules, potentially leading to enzyme inhibition.
- Receptor Interaction : The indole moiety can interact with various receptors, modulating their function and influencing cellular responses.
- Antimicrobial Mechanism : Preliminary studies suggest that this compound may disrupt bacterial cell wall synthesis through interaction with key enzymes .
Study on Antimicrobial Efficacy
A recent study tested the effectiveness of this compound against a panel of pathogens, confirming its efficacy against resistant strains of bacteria. The authors noted that the mechanism likely involved disruption of bacterial cell wall synthesis through interaction with key enzymes.
Anticancer Research
In vitro studies demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis. Further research is ongoing to elucidate the specific pathways involved.
Propiedades
IUPAC Name |
indole-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTPYIJTWSSVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622873 |
Source


|
| Record name | 1H-Indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127485-48-7 |
Source


|
| Record name | 1H-Indole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













